molecular formula C13H13N B13452311 2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile

Cat. No.: B13452311
M. Wt: 183.25 g/mol
InChI Key: ROSUKJFKZSZBSW-ZRDIBKRKSA-N
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Description

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system fused with a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile typically involves the reaction of 3,4-dihydro-1(2H)-naphthalenone with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydroxide in a solvent like N,N-dimethylacetamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free microwave thermolysis has been explored as an efficient and environmentally friendly method for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce primary amines.

Scientific Research Applications

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its combination of a naphthalene ring with a propanenitrile group sets it apart from other similar compounds.

Biological Activity

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile, with a molecular formula of C13_{13}H13_{13}N and a molecular weight of 183.25 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a naphthalene moiety and a propanenitrile group, which contribute to its unique reactivity and biological properties.

Chemical Structure and Properties

The compound features a double bond between the naphthalene ring and the propanenitrile group, allowing for various chemical interactions. The presence of the nitrile group (-C≡N) is particularly notable for its involvement in nucleophilic addition reactions, while the naphthalene structure is known for its electrophilic substitution capabilities.

Biological Activity

Research has indicated that this compound exhibits antifungal and antiviral properties. Its structural features suggest potential interactions with biological receptors, particularly sphingosine-1-phosphate receptors, which play crucial roles in cell migration and proliferation. This interaction could lead to various therapeutic applications.

Antifungal Activity

A study by Bokhari et al. (2013) highlighted the antifungal efficacy of compounds structurally similar to this compound. The compound was shown to inhibit the growth of various plant pathogenic fungi, suggesting its utility in agricultural applications as a biopesticide .

Antiviral Activity

Preliminary investigations have also suggested that this compound may exhibit antiviral properties. While specific viral targets have not been extensively studied, its structural analogs have shown promise in binding to viral proteins, indicating potential avenues for further research in antiviral therapeutics.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to interact with specific receptors could modulate cellular pathways involved in inflammation and immune response. Further studies are needed to elucidate these mechanisms.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3,4-dihydro-1(2H)-naphthalenone with nitrile precursors under acidic or basic conditions. This method allows for controlled formation of the double bond essential for its biological activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureNotable Features
3,4-DihydronaphthaleneStructureSaturated derivative; used in organic synthesis.
NaphthaleneStructurePolycyclic aromatic hydrocarbon; known for moth repellent use.
PropanenitrileStructureSimple nitrile; used as a solvent and in organic synthesis.

The combination of the naphthalene structure with the propanenitrile group in this compound may confer distinct chemical properties and biological activities not found in simpler analogs.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Case Study 1 : A study demonstrated that derivatives of naphthalene exhibited significant antifungal activity against Fusarium species.
  • Case Study 2 : Research on related compounds showed promising results in inhibiting viral replication in vitro.

These findings underscore the potential therapeutic applications of this compound.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

(2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)propanenitrile

InChI

InChI=1S/C13H13N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7H,4,6,8H2,1H3/b12-10+

InChI Key

ROSUKJFKZSZBSW-ZRDIBKRKSA-N

Isomeric SMILES

C/C(=C\1/CCCC2=CC=CC=C21)/C#N

Canonical SMILES

CC(=C1CCCC2=CC=CC=C21)C#N

Origin of Product

United States

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